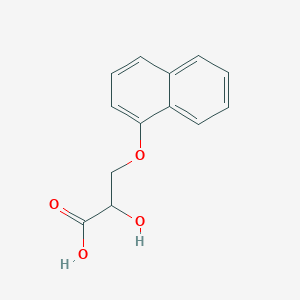

Naphthoxylactic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-3-naphthalen-1-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-11(13(15)16)8-17-12-7-3-5-9-4-1-2-6-10(9)12/h1-7,11,14H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQFHRDQYGTGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276156, DTXSID90909174 | |

| Record name | Naphthoxylactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-[(naphthalen-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10476-54-7, 94537-05-0 | |

| Record name | Naphthoxylactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthoxylactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-[(naphthalen-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 2-Naphthoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2-Naphthoxyacetic acid, a synthetic auxin plant growth regulator. This document details the prevalent synthesis methodologies, comprehensive characterization techniques, and relevant physicochemical properties.

Introduction

2-Naphthoxyacetic acid (BNOA) is a synthetic phytohormone that mimics the action of auxin, a class of plant hormones that play a crucial role in growth and development. It is widely used in agriculture to promote fruit setting and growth in various crops like tomatoes, apples, and grapes.[1] Structurally, it is a derivative of naphthalene and is classified as a phenoxyacetic acid derivative.[2][3] This guide outlines the key procedures for its laboratory-scale synthesis and the analytical methods for its characterization.

Synthesis of 2-Naphthoxyacetic Acid

The most common and well-established method for the synthesis of 2-Naphthoxyacetic acid is the Williamson ether synthesis.[4][5] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, 2-naphthol is deprotonated by a strong base to form the 2-naphthoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form the ether linkage.[4][5]

A variation of this method involves the use of methyl chloroacetate followed by hydrolysis to yield the final product, which can improve the overall yield by avoiding the hydrolysis of chloroacetic acid in the reaction mixture.[6] Another approach utilizes microwave radiation to accelerate the reaction, leading to shorter reaction times and high yields.[7]

Synthesis Workflow

The general workflow for the synthesis of 2-Naphthoxyacetic acid via the Williamson ether synthesis is depicted below.

Caption: General workflow for the synthesis of 2-Naphthoxyacetic acid.

Experimental Protocols

Conventional Synthesis Protocol

This protocol is adapted from established literature procedures.[7][8]

Materials:

-

2-Naphthol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Chloroacetic acid

-

Hydrochloric acid (HCl), dilute solution

-

Ethanol (for recrystallization)

-

Water

-

Ethyl acetate (for extraction)

-

Saturated aqueous NaCl solution

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide in water.

-

Add 2-naphthol to the alkaline solution and stir until it completely dissolves to form sodium 2-naphthoxide.

-

In a separate beaker, dissolve chloroacetic acid in water.

-

Slowly add the chloroacetic acid solution to the sodium 2-naphthoxide solution.

-

Heat the reaction mixture at 70-80°C for several hours.[8][9]

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2 to precipitate the crude 2-Naphthoxyacetic acid.[7]

-

Filter the precipitate and wash it with cold water to remove inorganic salts.

-

The crude product can be purified by recrystallization from a 50% ethanol-water mixture to obtain white crystals.[7]

-

Dry the purified crystals in a desiccator.

Microwave-Assisted Synthesis Protocol

This method offers a significant reduction in reaction time.[7]

Materials:

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Sodium carbonate

-

Hydrochloric acid (HCl), dilute solution

-

Ethanol (for recrystallization)

-

Water

Procedure:

-

In a conical flask, dissolve 2-naphthol and sodium hydroxide in water and heat in a water bath for 5 minutes to form sodium 2-naphthoxide.[7]

-

Separately, dissolve chloroacetic acid in water and adjust the pH to 7-8 with a saturated sodium carbonate solution at a temperature below 10°C.[7]

-

Add the chloroacetic acid solution to the sodium 2-naphthoxide solution at 70-72°C.[7]

-

Subject the mixture to intermittent microwave radiation at a power of 320 W for 5 minutes.[7]

-

After the reaction, pour the mixture into hot water and filter off any insoluble material while hot.[7]

-

Acidify the filtrate with dilute hydrochloric acid to a pH of 2 to precipitate the product.[7]

-

Allow the mixture to cool, then filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a 50% ethanol-water solvent mixture.[7]

Characterization

The synthesized 2-Naphthoxyacetic acid should be characterized to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₃ | [2][10] |

| Molecular Weight | 202.21 g/mol | [2][10] |

| Appearance | White to off-white crystalline powder | [10] |

| Melting Point | 151-154 °C | [10] |

| Solubility | Soluble in alcohol, ether, acetic acid, and DMSO. Slightly soluble in water. | [1][11] |

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-Naphthoxyacetic acid will show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O-C stretch of the ether linkage, and the aromatic C-H and C=C stretches of the naphthalene ring.[2]

Purity Assessment

The purity of the synthesized compound can be assessed by its sharp melting point range and through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A purity of 97-98% is typically achieved for synthetic grades.[12][13]

Biological Activity and Signaling

2-Naphthoxyacetic acid functions as a synthetic auxin, influencing various aspects of plant growth and development. While the precise molecular signaling cascade is complex and can be species-dependent, the general mechanism of auxin action involves its perception by specific receptors, leading to downstream transcriptional regulation that affects cell division, elongation, and differentiation.

Caption: Simplified overview of the auxin-like signaling of 2-Naphthoxyacetic acid.

Safety and Handling

2-Naphthoxyacetic acid is harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 2-Naphthoxyacetic acid. The Williamson ether synthesis remains a reliable and efficient method for its preparation, with microwave-assisted protocols offering a more rapid alternative. Thorough characterization using spectroscopic and chromatographic techniques is essential to ensure the identity and purity of the synthesized compound. Understanding its synthesis and properties is crucial for its application in agricultural research and development.

References

- 1. 2-Naphthoxyacetic acid | 120-23-0 [chemicalbook.com]

- 2. 2-Naphthoxyacetic acid | C12H10O3 | CID 8422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for (2-Naphthalenyloxy)acetic acid (HMDB0032706) [hmdb.ca]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. CN107311858B - A kind of synthesis technique of naphthoxyacetic acid - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. CN102391105A - Method for preparing beta-naphthoxyacetic acid - Google Patents [patents.google.com]

- 10. 2-Naphthoxyacetic acid | endogenous metabolite | CAS# 120-23-0 | InvivoChem [invivochem.com]

- 11. 2-Naphthoxyacetic acid, 97% | Fisher Scientific [fishersci.ca]

- 12. biofinechemical.com [biofinechemical.com]

- 13. 2-Naphthoxyacetic acid 98 120-23-0 [sigmaaldrich.com]

The Auxin Analogue Naphthoxyacetic Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthoxyacetic acid (BNOA), a synthetic auxin analogue, plays a significant role in plant growth and development by mimicking the effects of the natural auxin, indole-3-acetic acid (IAA). This technical guide provides an in-depth exploration of the molecular mechanisms underlying BNOA's action as a plant growth regulator. It covers its interaction with the core auxin signaling pathway, its effects on auxin transport and physiological processes, and provides detailed experimental protocols for its investigation. While specific quantitative data for BNOA is limited in the current literature, this guide presents available information and contextualizes its action within the broader understanding of auxin biology, offering a valuable resource for researchers in plant science and agrichemical development.

Introduction to Naphthoxyacetic Acid (BNOA) as a Synthetic Auxin

2-Naphthoxyacetic acid (BNOA) is a synthetic compound recognized for its potent auxin-like activity. It is widely used in agriculture and horticulture to promote various aspects of plant growth, including fruit set, root formation, and overall development.[1][2] Its chemical structure, while distinct from the endogenous auxin IAA, allows it to interact with the plant's auxin perception and signaling machinery, thereby eliciting a range of physiological responses. Understanding the precise mechanism of action of BNOA is crucial for optimizing its application and for the development of novel plant growth regulators.

The Core Auxin Signaling Pathway

The primary mechanism of auxin action, including that of BNOA, involves the regulation of gene expression through a well-defined signaling cascade. This pathway is initiated by the binding of auxin to a co-receptor complex, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes.

At the heart of this pathway are three key protein families:

-

TIR1/AFB F-box proteins: These proteins are the auxin receptors.[3][4]

-

Aux/IAA transcriptional repressors: These proteins bind to and inhibit the activity of auxin response factors.[3]

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of target genes, thereby regulating their expression.[3]

In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of auxin-responsive genes. The binding of auxin to the TIR1/AFB protein creates a binding site for the Aux/IAA repressor. This interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of early auxin-responsive genes, which include members of the Aux/IAA, GH3, and SAUR gene families.[5] This intricate system allows for a rapid and sensitive response to changes in auxin concentrations.

Quantitative Data on BNOA's Mechanism of Action

While the qualitative mechanism of auxin action is well-established, specific quantitative data for BNOA remains limited in publicly available literature. The following tables summarize the types of quantitative data that are crucial for a comprehensive understanding of BNOA's activity, with comparative data for other auxins provided where available.

Binding Affinity to Auxin Receptors

Table 1: Comparative Binding Affinities of Various Auxins to TIR1/AFB Receptors

| Auxin | Receptor Complex | Binding Affinity (Kd) in nM | Reference |

|---|---|---|---|

| IAA | TIR1-IAA7 | 17.81 ± 7.81 | [6] |

| IAA | TIR1-IAA12 | 270.25 ± 54.09 | [6] |

| IAA | AFB5-IAA7 | 51.32 ± 12.65 | [6] |

| Picloram | TIR1-IAA7 | 3900 ± 910 | [6] |

| Picloram | AFB5-IAA7 | 54.90 ± 3.84 | [6] |

| BNOA | TIR1/AFB-Aux/IAA | Data not available | |

Note: The binding affinity can vary significantly depending on the specific TIR1/AFB and Aux/IAA proteins forming the co-receptor complex.

Effect on Auxin-Responsive Gene Expression

The activation of the auxin signaling pathway leads to changes in the expression levels of numerous genes. Quantitative real-time PCR (qRT-PCR) is a standard method to quantify these changes. Although specific fold-change data for BNOA is not widely reported, studies on other auxins demonstrate the typical upregulation of early auxin-responsive genes.

Table 2: Illustrative Effect of Auxin Treatment on the Expression of Auxin-Responsive Genes in Arabidopsis thaliana

| Gene | Function | Fold Change (Auxin vs. Control) | Reference |

|---|---|---|---|

| IAA1 | Aux/IAA Repressor | >200-fold (with picloram/dicamba) | [7] |

| IAA3 | Aux/IAA Repressor | Upregulated | [7] |

| IAA9 | Aux/IAA Repressor | Upregulated | [7] |

| IAA20 | Aux/IAA Repressor | >1000-fold (with picloram/dicamba) | [7] |

| GH3.3 | Encodes IAA-amido synthetase | Upregulated | [8] |

| SAUR-AC1 | Small Auxin Up RNA | Upregulated | [8] |

| BNOA | | Specific fold-change data not available | |

Physiological Effects: Dose-Response Relationships

The physiological effects of BNOA, such as root formation and fruit set, are dose-dependent. Determining the optimal concentration range is critical for its effective application.

Table 3: Dose-Response of Naphthalene Acetic Acid (NAA) on Adventitious Root Formation in Hemarthria compressa Cuttings

| NAA Concentration (mg/L) | Rooting Percentage (%) | Number of Adventitious Roots per Cutting | Root Dry Weight per Cutting (g) |

|---|---|---|---|

| 0 (Control) | 83.3 | 10.2 | 0.12 |

| 100 | 90.0 | 12.5 | 0.15 |

| 200 | 96.7 | 15.8 | 0.19 |

| 400 | 76.7 | 8.5 | 0.10 |

| BNOA | Specific dose-response data not available | Data not available | Data not available |

Data adapted from a study on NAA to illustrate a typical dose-response relationship.[9]

Table 4: Effect of Auxin Application on Fruit Set in Tomato

| Treatment | Fruit Set (%) | Reference |

|---|---|---|

| Control (No treatment) | ~5-10 | [10] |

| BNOA Application | Significantly increased | [11] |

| Quantitative data for BNOA is often presented as a significant increase over control, but specific percentages can vary widely based on environmental conditions and application methods. | | |

BNOA and Auxin Transport

Besides activating the core signaling pathway, BNOA also influences auxin transport. Studies have shown that BNOA can act as an inhibitor of auxin influx.[4][12][13][14][15] The polar transport of auxin, which is crucial for establishing auxin gradients that control various developmental processes, is mediated by influx (e.g., AUX1/LAX) and efflux (e.g., PIN) carrier proteins. By inhibiting auxin influx, BNOA can disrupt these gradients, leading to altered growth and development. However, some evidence suggests that at certain concentrations, BNOA might also affect auxin efflux.[4][12] The precise molecular interactions with transport proteins and the resulting physiological consequences are areas of ongoing research.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the mechanism of action of BNOA and other auxins.

Auxin-Receptor Binding Assay using Surface Plasmon Resonance (SPR)

This protocol describes a method to quantitatively measure the binding affinity of auxins to the TIR1/AFB-Aux/IAA co-receptor complex.

Objective: To determine the dissociation constant (Kd) of BNOA for the TIR1/AFB-Aux/IAA co-receptor complex.

Materials:

-

Purified recombinant TIR1/AFB and Aux/IAA proteins

-

Biotinylated peptide corresponding to the degron motif of an Aux/IAA protein

-

SPR instrument (e.g., Biacore)

-

Streptavidin-coated sensor chip

-

Running buffer (e.g., HBS-EP+)

-

BNOA and other auxins of interest dissolved in DMSO

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the streptavidin-coated sensor chip with running buffer.

-

Inject the biotinylated Aux/IAA degron peptide over the sensor surface to allow for its capture by streptavidin.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the TIR1/AFB protein in running buffer.

-

Prepare a series of dilutions of BNOA (or other auxins) in running buffer containing a constant concentration of the TIR1/AFB protein.

-

Inject the auxin-protein mixtures over the sensor surface at a constant flow rate.

-

Monitor the change in response units (RU) to measure the binding of the TIR1/AFB-auxin complex to the immobilized Aux/IAA peptide.

-

After each injection, regenerate the sensor surface using the regeneration solution to remove the bound protein complex.

-

-

Data Analysis:

-

Generate sensorgrams (RU vs. time) for each concentration of BNOA.

-

Perform kinetic analysis of the binding data to determine the association (ka) and dissociation (kd) rate constants.

-

Calculate the dissociation constant (Kd) as kd/ka.

-

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Genes

This protocol details the steps to quantify the changes in gene expression in response to BNOA treatment.

Objective: To measure the relative expression levels of target auxin-responsive genes (Aux/IAA, GH3, SAUR) in plant tissues treated with BNOA.

Materials:

-

Plant material (e.g., Arabidopsis thaliana seedlings)

-

BNOA treatment solution and control solution (mock)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target and reference genes

-

qRT-PCR instrument

Procedure:

-

Plant Treatment and Sample Collection:

-

Grow seedlings under controlled conditions.

-

Treat seedlings with a specific concentration of BNOA or a mock solution for a defined period (e.g., 1, 3, 6 hours).

-

Harvest the tissue of interest (e.g., roots, shoots) and immediately freeze in liquid nitrogen.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen tissue using an RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing the cDNA template, qRT-PCR master mix, and gene-specific primers for the target and reference genes.

-

Perform the qRT-PCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes.

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Adventitious Root Formation Assay

This bioassay is used to assess the root-promoting activity of BNOA.

Objective: To quantify the effect of different concentrations of BNOA on the formation of adventitious roots.

Materials:

-

Plant cuttings (e.g., bean, mung bean, or Arabidopsis hypocotyls)

-

BNOA solutions at various concentrations

-

Control solution (without BNOA)

-

Rooting medium (e.g., water, agar, or vermiculite)

-

Growth chamber with controlled light and temperature

Procedure:

-

Preparation of Cuttings:

-

Take uniform cuttings from healthy, well-watered stock plants.

-

-

Treatment:

-

Quickly dip the basal end of the cuttings in the BNOA solutions or the control solution for a defined period (e.g., 5 seconds).

-

Alternatively, place the cuttings in vials containing the treatment solutions for a longer period (e.g., 24 hours).

-

-

Incubation:

-

Transfer the treated cuttings to the rooting medium.

-

Incubate the cuttings in a growth chamber under optimal conditions for rooting.

-

-

Data Collection:

-

After a set period (e.g., 7-14 days), count the number of adventitious roots per cutting.

-

Measure the length of the longest root or the total root length per cutting.

-

Calculate the rooting percentage for each treatment.

-

Fruit Set Assay in Tomato

This assay evaluates the effectiveness of BNOA in promoting fruit development, particularly under conditions that are not conducive to natural pollination.

Objective: To determine the effect of BNOA application on the percentage of fruit set in tomato.

Materials:

-

Tomato plants at the flowering stage

-

BNOA solution at the desired concentration

-

Sprayer

-

Emasculation tools (forceps)

-

Tags for labeling flowers

Procedure:

-

Flower Selection and Emasculation:

-

Select unopened flower buds at a similar developmental stage.

-

Carefully emasculate the flowers by removing the anther cone to prevent self-pollination.

-

-

Treatment Application:

-

Apply the BNOA solution directly to the emasculated flowers using a fine mist sprayer.

-

Treat a control group of emasculated flowers with a mock solution.

-

Label all treated flowers.

-

-

Data Collection:

-

After a period of 7-10 days, observe the flowers for signs of ovary swelling, indicating successful fruit set.

-

Count the number of developing fruits and the total number of treated flowers in each group.

-

-

Calculation:

-

Calculate the fruit set percentage for each treatment as: (Number of fruits developed / Total number of treated flowers) x 100.

-

Conclusion and Future Directions

Naphthoxyacetic acid is a potent synthetic auxin that exerts its effects on plant growth and development primarily by interacting with the core auxin signaling pathway, leading to changes in gene expression. It also influences polar auxin transport, further modulating plant development. While the qualitative aspects of its mechanism of action are understood within the framework of general auxin biology, there is a notable lack of specific quantitative data for BNOA in the scientific literature.

Future research should focus on:

-

Determining the binding affinities of BNOA to the various TIR1/AFB-Aux/IAA co-receptor complexes to understand its receptor specificity.

-

Performing comprehensive transcriptomic analyses to identify the full suite of genes regulated by BNOA and to quantify their expression changes.

-

Investigating the molecular interactions of BNOA with auxin influx and efflux carriers to elucidate its precise role in modulating auxin transport.

-

Conducting detailed dose-response studies for various physiological processes to optimize its agricultural and horticultural applications.

A deeper, quantitative understanding of BNOA's mechanism of action will not only enhance its effective use as a plant growth regulator but also contribute to the broader knowledge of auxin biology and aid in the rational design of new, more specific, and efficient agrochemicals.

References

- 1. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adventitious root induction in Arabidopsis thaliana as a model for in vitro root organogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulating auxin response stabilizes tomato fruit set - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Literature review on the discovery of Naphthoxyacetic acid.

An in-depth technical guide on the discovery and synthesis of Naphthoxyacetic acid, prepared for researchers, scientists, and drug development professionals.

Abstract

2-Naphthoxyacetic acid (BNOA or NOA) is a synthetic plant growth regulator belonging to the auxin class of phytohormones. It is not found naturally in plants but mimics the effects of the endogenous auxin, indole-3-acetic acid (IAA)[1]. BNOA is widely recognized for its ability to stimulate fruit set and growth in various crops, preventing premature fruit drop and promoting rooting[2][3][4]. Its primary synthesis route is a variation of the Williamson ether synthesis, reacting 2-naphthol with chloroacetic acid in the presence of a base. This guide provides a comprehensive review of the discovery, synthesis, and biological activity of 2-Naphthoxyacetic acid, including detailed experimental protocols, comparative data, and workflow visualizations.

Synthesis of 2-Naphthoxyacetic Acid

The most common and historically significant method for synthesizing 2-Naphthoxyacetic acid is the Williamson ether synthesis. This reaction involves the deprotonation of 2-naphthol to form a nucleophilic 2-naphthoxide anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide, typically chloroacetic acid or its sodium salt[1][5][6].

General Reaction Mechanism

The synthesis proceeds in two primary stages:

-

Deprotonation: 2-naphthol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the sodium or potassium 2-naphthoxide salt.

-

Nucleophilic Substitution (SN2): The highly nucleophilic naphthoxide anion attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride ion to form an ether linkage and yielding 2-Naphthoxyacetic acid.

Experimental Protocols & Quantitative Data

Several variations of the synthesis have been reported, differing in reaction time, temperature, and the use of technologies like microwave radiation to improve yield and reduce reaction time.

Traditional Synthesis Protocol

This method involves heating the reactants in an aqueous solution for several hours.

Methodology:

-

Dissolve potassium hydroxide (10.0 g, 0.175 mol) in 100 mL of water.

-

Add 2-naphthol (10.43 g, 72 mmol) to the solution.

-

Add 2-chloroacetic acid (7.79 g, 83 mmol) to the mixture.

-

Heat the resulting mixture at 70°C for 4 hours.

-

Allow the mixture to cool and filter out any insoluble materials.

-

Acidify the aqueous phase with 3N HCl to precipitate the crude product.

-

Extract the product with an organic solvent (e.g., EtOAc).

-

Wash the organic phase with water and saturated aqueous NaCl.

-

Remove the solvent in vacuo to yield the final product.[7]

Microwave-Assisted Synthesis Protocol

Microwave radiation can significantly accelerate the reaction, reducing the time from hours to minutes.

Methodology:

-

In a 250 mL flask, add 2-naphthol (2.16 g, 0.0150 mol), sodium hydroxide (1.02 g, 0.0255 mol), and a small amount of water. Heat for 5 minutes to form 2-naphthol sodium.

-

Separately, dissolve chloroacetic acid (2.82 g, 0.0300 mol) in 5 mL of water and neutralize to pH 7-8 with a saturated sodium carbonate solution below 10°C.

-

Add the chloroacetate solution to the 2-naphthol sodium solution at 70-72°C.

-

Subject the mixture to intermittent microwave radiation at 320 W for a total of 5 minutes.

-

Pour the reaction mixture into 70 mL of hot water and filter while hot.

-

Acidify the filtrate with dilute HCl to a pH of 2 to precipitate the product.

-

Cool, filter the precipitate, wash with water, and dry to obtain the product.[8]

Comparative Synthesis Data

The choice of method impacts reaction conditions and overall efficiency. Newer methods, such as those described in recent patents, aim to avoid the hydrolysis of chloroacetic acid by using its methyl ester, boosting yields significantly.

| Parameter | Traditional Method | Microwave-Assisted Method | Intermediate Ester Method[9] |

| Primary Reactants | 2-Naphthol, Chloroacetic Acid, KOH | 2-Naphthol, Chloroacetic Acid, NaOH | 2-Naphthol, Methyl Chloroacetate |

| Reaction Time | 4 hours | 5 minutes | Not specified (reflux) |

| Temperature | 70°C | 70-72°C (before radiation) | 120-200°C (hydrolysis step) |

| Reported Yield | 14%[7] | 67.7%[8] | Up to 95%[9] |

| Key Advantage | Simple setup | Rapid reaction[8] | High yield, reduced waste[9] |

Physicochemical Properties

2-Naphthoxyacetic acid is a crystalline solid with established physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₃ | [10][11][12] |

| Molecular Weight | 202.21 g/mol | [10][11] |

| Appearance | Colorless / White crystals | [10] |

| Melting Point | 153-156 °C | [10][11] |

| CAS Number | 120-23-0 | [6][11] |

| Solubility | Sparingly soluble in water. Soluble in ethanol, acetic acid, diethyl ether, and DMSO. | [2][3][10] |

Biological Activity and Mechanism of Action

2-Naphthoxyacetic acid functions as an auxin, a class of plant hormones that regulate various aspects of growth and development. It is absorbed through the leaves and roots and transported throughout the plant[2][3][4][6].

Primary Biological Effects

-

Promotes Fruit Set: It is widely used as a fruit-setting spray to increase fruit yield in crops like tomatoes, strawberries, pineapples, and grapes[2][10].

-

Stimulates Fruit Enlargement: It encourages the development of larger fruits and can help overcome the formation of hollow fruits[2][4].

-

Prevents Fruit Drop: Helps to reduce the premature shedding of flowers and fruits[3].

-

Promotes Rooting: When used in conjunction with other rooting agents, it can stimulate the formation of adventitious roots[2][3].

Postulated Mechanism of Action

As an auxin mimic, BNOA is believed to interact with the core auxin signaling pathway in plants. This pathway involves the perception of auxin by specific receptors (TIR1/AFB family), leading to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, which in turn drive cellular responses like cell division, expansion, and differentiation.

References

- 1. 2-Naphthoxyacetic acid | 120-23-0 | Benchchem [benchchem.com]

- 2. agreencobio.com [agreencobio.com]

- 3. 2-Naphthoxyacetic Acid BNOA Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 4. Plant Hormone 98%TC 2-Naphthoxyacetic Acid BNOA Fruit Setting [doraagri.com]

- 5. scribd.com [scribd.com]

- 6. 2-naphthyloxyacetic acid [sitem.herts.ac.uk]

- 7. prepchem.com [prepchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN107311858B - A kind of synthesis technique of naphthoxyacetic acid - Google Patents [patents.google.com]

- 10. Beta naphthoxyacetic acid NOA B-NOA Plant Growth Regulators CAS 120-23-0_Greenriver Industry Co., Ltd [greenrivercn.com]

- 11. 2-Naphthoxyacetic acid | 120-23-0 | FN34496 | Biosynth [biosynth.com]

- 12. 2-Naphthoxyacetic acid | C12H10O3 | CID 8422 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Naphthoxyacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-naphthoxyacetic acid (also known as β-naphthoxyacetic acid or BNOA) in various organic solvents. This information is critical for a range of applications, from designing drug formulations and synthesis pathways to developing agricultural products. While comprehensive quantitative data from specific studies is noted, this guide consolidates publicly available qualitative and quantitative information and outlines the standard experimental protocol for its determination.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid crystalline compound like 2-naphthoxyacetic acid, solubility is influenced by several factors including the chemical structure of both the solute and the solvent (polarity, hydrogen bonding capacity), the temperature, and the pressure. Understanding these factors is key to predicting and manipulating the solubility of 2-naphthoxyacetic acid in different solvent systems.

Solubility Profile of 2-Naphthoxyacetic Acid

2-Naphthoxyacetic acid is a crystalline solid that is sparingly soluble in water but exhibits good solubility in a range of common organic solvents.[1] This is attributed to its predominantly hydrophobic naphthalene ring structure combined with a polar carboxylic acid group.

Quantitative and Qualitative Solubility Data

While a comprehensive study detailing the mole fraction solubility of 2-naphthoxyacetic acid in twelve different organic solvents across a temperature range of 278.15 K to 323.15 K has been published, the specific data tables from this primary source are not publicly available.[2] However, based on various sources, the following table summarizes the known solubility characteristics.

| Solvent | Chemical Class | Solubility |

| Dimethylformamide (DMF) | Amide | Readily Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~100 mg/mL[3] |

| Acetone | Ketone | Readily Soluble[1] |

| Ethanol | Alcohol | Soluble[1][4] |

| Diethyl Ether | Ether | Soluble[4] |

| Acetic Acid | Carboxylic Acid | Soluble[1][4] |

| Water | Protic Solvent | Sparingly Soluble[1][4] |

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a precise and widely used technique for determining the solubility of a solid in a liquid solvent.[2] It involves measuring the mass of the dissolved solute in a saturated solution.

Materials and Equipment

-

2-Naphthoxyacetic acid (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Isothermal shaker or magnetic stirrer with a hot plate

-

Thermostatically controlled water or oil bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Glassware: Erlenmeyer flasks, beakers, volumetric flasks

Step-by-Step Methodology

-

Preparation of Saturated Solution: An excess amount of 2-naphthoxyacetic acid is added to a known volume of the organic solvent in a sealed container (e.g., an Erlenmeyer flask).

-

Equilibration: The mixture is agitated in a thermostatically controlled bath at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, depending on the solvent and temperature.

-

Phase Separation: Once equilibrium is achieved, the stirring is stopped, and the solution is left undisturbed to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A known volume of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The solution is then filtered through a membrane filter (of a pore size sufficient to remove all undissolved particles) into a pre-weighed container.

-

Solvent Evaporation: The solvent in the filtered sample is evaporated. This can be achieved by heating the sample in a drying oven at a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the 2-naphthoxyacetic acid.

-

Mass Determination: After all the solvent has been removed, the container with the solid residue is cooled to room temperature in a desiccator and then weighed on an analytical balance.

-

Calculation of Solubility: The solubility is calculated from the mass of the solid residue and the volume of the saturated solution that was sampled.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide provides an overview of the solubility of 2-naphthoxyacetic acid in organic solvents, a critical parameter for its application in research and industry. While a comprehensive quantitative dataset from the primary literature was not fully accessible, the provided qualitative data and the detailed experimental protocol for the gravimetric method offer a solid foundation for scientists and researchers. For precise quantitative solubility data in a broad range of solvents and temperatures, the work by Li et al. in "The Journal of Chemical Thermodynamics" is a key reference.

References

Spectroscopic analysis (NMR, IR, Mass Spec) of Naphthoxyacetic acid.

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2-Naphthoxyacetic acid (BNOA), a synthetic auxin plant growth regulator. The document details the characteristic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols. The information herein is intended to serve as a comprehensive resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The structural elucidation of 2-Naphthoxyacetic acid is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and connectivity of the atoms. The quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

¹H NMR Spectral Data

The proton NMR spectrum of 2-Naphthoxyacetic acid displays signals corresponding to the aromatic protons on the naphthalene ring, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| 7.85 - 7.75 | m | 3H | Aromatic (H4, H5, H8) |

| 7.50 - 7.30 | m | 3H | Aromatic (H1, H6, H7) |

| 7.15 | d | 1H | Aromatic (H3) |

| 4.85 | s | 2H | -O-CH₂- |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broad singlet for the carboxylic proton is exchangeable with D₂O. |

¹³C NMR Spectral Data

The ¹³C NMR spectrum shows 12 distinct signals, corresponding to the 12 carbon atoms in the 2-Naphthoxyacetic acid molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C=O (Carboxylic Acid) |

| ~155.8 | C2 (Aromatic C-O) |

| ~134.5 | C4a (Aromatic Quaternary) |

| ~129.8 | C8a (Aromatic Quaternary) |

| ~129.5 | C4 |

| ~128.9 | C8 |

| ~127.7 | C5 |

| ~126.8 | C6 |

| ~124.5 | C7 |

| ~119.0 | C3 |

| ~107.5 | C1 |

| ~65.5 | -O-CH₂- |

| Note: Assignments are based on typical chemical shift values for aromatic and carboxylic acid compounds. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Naphthoxyacetic acid is characterized by absorptions corresponding to the carboxylic acid, ether, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid Dimer) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic -CH₂-) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1600, 1500, 1450 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1250 | Strong | C-O stretch (Aryl Ether) |

| ~1200 | Strong | C-O stretch (Carboxylic Acid) |

| ~900 | Strong | O-H bend (Out-of-plane, Dimer) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. The molecular weight of 2-Naphthoxyacetic acid is 202.21 g/mol .[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |

| 202 | Moderate | [M]⁺ (Molecular Ion) |

| 144 | High | [M - COOH - H]⁺ or [C₁₀H₈O]⁺ (Naphthol radical cation) |

| 115 | High | [C₉H₇]⁺ (Naphthalenyl cation fragment) |

| 127 | Moderate | [C₁₀H₇]⁺ (Naphthyl cation) |

| Note: Fragmentation patterns can vary based on the ionization technique (e.g., EI, ESI). The values listed are typical for Electron Ionization (EI). |

Experimental Protocols

The following sections detail standardized protocols for the spectroscopic analysis of 2-Naphthoxyacetic acid.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of 2-Naphthoxyacetic acid.

Materials:

-

2-Naphthoxyacetic acid sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes and vial

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the 2-Naphthoxyacetic acid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Agitate the vial gently until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to the specific sample and solvent for optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate parameters, including a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H) or an internal standard like TMS.

-

Integrate the peaks in the ¹H spectrum.

-

Pick and list the peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain an FTIR spectrum of solid 2-Naphthoxyacetic acid.

Materials:

-

2-Naphthoxyacetic acid sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press and die set

-

FTIR Spectrometer

Procedure:

-

Sample Preparation: Place approximately 1-2 mg of the 2-Naphthoxyacetic acid sample into a clean agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar.

-

Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the infrared beam.

-

Transfer a portion of the mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

Mass Spectrometry Protocol (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of 2-Naphthoxyacetic acid.

Materials:

-

2-Naphthoxyacetic acid sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

GC-MS or a direct insertion probe MS system

Procedure:

-

Sample Introduction (Direct Insertion Probe):

-

Dissolve a small amount of the sample in a volatile solvent.

-

Apply a small drop of the solution to the tip of the direct insertion probe.

-

Allow the solvent to evaporate completely.

-

Insert the probe into the high-vacuum source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample directly into the ionization chamber.

-

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis:

-

The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

-

Identify the molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound.

-

Identify the base peak (the most abundant ion).

-

Analyze the major fragment peaks to deduce the fragmentation pattern, which provides structural information.

-

Visualization of Analytical Workflow

The systematic spectroscopic analysis of 2-Naphthoxyacetic acid follows a logical progression from sample preparation to final structural confirmation. This workflow ensures that comprehensive data is collected and interpreted to verify the identity and purity of the compound.

Caption: Workflow for the spectroscopic analysis of 2-Naphthoxyacetic acid.

References

A Technical Guide to the Biological Activity of Naphthoxyacetic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the distinct biological activities of two isomers of naphthoxyacetic acid: 1-naphthoxyacetic acid (1-NOA) and 2-naphthoxyacetic acid (2-NOA). Both are synthetic auxins utilized as plant growth regulators, yet their isomeric structures dictate significantly different physiological effects and mechanisms of action at the cellular level. This document provides a comprehensive overview of their comparative biological activities, detailed experimental protocols for their assessment, and visual representations of the involved signaling pathways.

Core Biological Activities and Mechanisms of Action

1-Naphthoxyacetic acid and 2-naphthoxyacetic acid are recognized for their auxin-like properties, influencing cell division, elongation, and differentiation in plants. However, their primary mechanisms of action diverge, leading to different applications.

2-Naphthoxyacetic acid (2-NOA) is widely employed to promote fruit set, stimulate fruit growth, and prevent premature fruit drop. Its biological activity primarily stems from its function as a synthetic auxin that mimics natural auxins like indole-3-acetic acid (IAA). It can also act as an inhibitor of auxin influx carriers, which are proteins responsible for transporting auxin into cells.

1-Naphthoxyacetic acid (1-NOA) , in contrast, is a more potent and non-selective inhibitor of polar auxin transport. It has been shown to block the activities of both auxin influx and efflux carriers[1]. This dual inhibition disrupts the normal gradients of auxin within plant tissues, leading to more pronounced physiological effects than those observed with 2-NOA.

The differential activity of these isomers is a clear example of structure-activity relationships, where the position of the oxyacetic acid group on the naphthalene ring dictates the molecule's interaction with cellular transport machinery.

Quantitative Data on Biological Activity

The following tables summarize the comparative quantitative data on the biological activities of 1-NOA and 2-NOA based on common auxin bioassays.

Table 1: Effect of 1-NOA and 2-NOA on Auxin Accumulation in Tobacco BY-2 Cells

| Compound (10 µM) | [³H]NAA Accumulation (pmol/10⁶ cells) | Inhibition of [³H]2,4-D Accumulation (%) |

| Control | 2.5 ± 0.2 | 0 |

| 1-NOA | 8.5 ± 0.5 | ~20 |

| 2-NOA | 3.0 ± 0.3 | ~60 |

Data adapted from Petrášek et al., 2010. [³H]NAA is a substrate for both influx and efflux carriers, while [³H]2,4-D is a preferential substrate for influx carriers. Increased [³H]NAA accumulation indicates efflux inhibition. Higher inhibition of [³H]2,4-D accumulation indicates stronger influx inhibition.

Table 2: Illustrative Dose-Response for Avena Coleoptile Elongation

| Concentration (M) | % Elongation (relative to control) - 1-NOA | % Elongation (relative to control) - 2-NOA |

| 10⁻⁸ | 110 | 120 |

| 10⁻⁷ | 125 | 145 |

| 10⁻⁶ | 140 | 160 |

| 10⁻⁵ | 115 (inhibitory) | 130 |

| 10⁻⁴ | 80 (inhibitory) | 105 |

This table provides a representative example of expected results from an Avena coleoptile elongation assay. Actual values may vary based on experimental conditions. Generally, 2-NOA is expected to show a more typical auxin-like dose-response curve for growth promotion, while 1-NOA may exhibit inhibitory effects at lower concentrations due to its potent disruption of auxin transport.

Table 3: Illustrative Dose-Response for Root Growth Inhibition

| Concentration (M) | % Root Growth (relative to control) - 1-NOA | % Root Growth (relative to control) - 2-NOA |

| 10⁻⁹ | 95 | 98 |

| 10⁻⁸ | 70 | 85 |

| 10⁻⁷ | 40 | 60 |

| 10⁻⁶ | 15 | 35 |

| 10⁻⁵ | 5 | 10 |

This table illustrates the expected trend in a root growth inhibition assay. Both compounds are expected to inhibit root growth at higher concentrations, a characteristic of auxins. Due to its stronger disruption of auxin homeostasis, 1-NOA is anticipated to be a more potent inhibitor of root growth.

Experimental Protocols

Auxin Accumulation Assay in Tobacco BY-2 Cells

This protocol is adapted from Petrášek et al. (2010) and is used to quantify the effect of naphthoxyacetic acid isomers on auxin influx and efflux.

Materials:

-

Tobacco BY-2 cell suspension culture

-

Radioactively labeled auxins (e.g., [³H]NAA, [³H]2,4-D)

-

1-NOA and 2-NOA stock solutions (in ethanol or DMSO)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus with glass fiber filters

Procedure:

-

Grow Tobacco BY-2 cells in a suitable liquid medium to the mid-logarithmic phase.

-

Equilibrate a known volume of the cell suspension at room temperature.

-

Add the radioactively labeled auxin (e.g., [³H]NAA to a final concentration of 2 nM) and the test compound (1-NOA or 2-NOA at the desired concentration, e.g., 10 µM) to the cell suspension. For control samples, add the solvent only.

-

Incubate the cell suspension with gentle shaking for a defined period (e.g., 20 minutes).

-

To terminate the assay, quickly filter a known volume of the cell suspension through a glass fiber filter.

-

Wash the cells on the filter with an excess of ice-cold medium to remove extracellular radioactivity.

-

Transfer the filter with the cells to a scintillation vial.

-

Add scintillation cocktail to the vial and vortex.

-

Measure the radioactivity using a liquid scintillation counter.

-

Determine the cell density of the culture to normalize the radioactivity per million cells.

-

To specifically assess influx inhibition, use a substrate that is preferentially transported by influx carriers, such as [³H]2,4-D, and measure its accumulation in the presence and absence of the inhibitors.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.

Materials:

-

Oat seeds (Avena sativa)

-

Petri dishes with moist filter paper

-

Incubator or dark room at a constant temperature (e.g., 25°C)

-

Solutions of 1-NOA and 2-NOA at various concentrations

-

Control solution (buffer)

-

Ruler or digital caliper

Procedure:

-

Germinate oat seeds on moist filter paper in the dark for approximately 72 hours.

-

Under a dim green safe light, select uniform coleoptiles and cut 10 mm segments from the region 3 mm below the apex.

-

Float the segments in a buffer solution for about 1-2 hours to deplete endogenous auxins.

-

Transfer a set number of segments (e.g., 10) to Petri dishes containing the different concentrations of 1-NOA, 2-NOA, or the control solution.

-

Incubate the Petri dishes in the dark at a constant temperature for 18-24 hours.

-

After incubation, measure the final length of each coleoptile segment.

-

Calculate the average elongation for each treatment and express it as a percentage of the control.

Root Growth Inhibition Bioassay

This assay assesses the inhibitory effect of auxins on primary root growth.

Materials:

-

Seeds of a suitable plant species (e.g., Arabidopsis thaliana, cress)

-

Agar plates containing half-strength Murashige and Skoog (MS) medium

-

Solutions of 1-NOA and 2-NOA at various concentrations

-

Control plates with no added auxins

-

Growth chamber with controlled light and temperature

Procedure:

-

Sterilize the seeds and sow them on the surface of the agar plates containing the different concentrations of 1-NOA, 2-NOA, or the control medium.

-

Seal the plates and place them vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

-

Allow the seeds to germinate and the roots to grow for a specified period (e.g., 5-7 days).

-

Measure the length of the primary root for each seedling.

-

Calculate the average root length for each treatment and express it as a percentage of the control.

Visualizations of Signaling Pathways and Experimental Workflows

General Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.

References

An In-depth Technical Guide to the Structural Analogs of Naphthoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural analogs of naphthoxyacetic acid, focusing on their diverse biological activities, underlying mechanisms of action, and the structure-activity relationships (SAR) that govern their function. Naphthoxyacetic acid and its derivatives represent a versatile chemical scaffold, yielding compounds that act as potent plant growth regulators and as modulators of critical neuronal receptors in mammals. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates associated biological pathways to inform research and development in both agricultural science and pharmacology.

Overview of Biological Activities

Analogs based on the naphthalene-acetic acid core exhibit two primary, distinct biological activities:

-

Plant Growth Regulation: 2-Naphthoxyacetic acid (BNOA) is a well-established synthetic auxin, a class of plant hormones that regulates cell division, elongation, and differentiation.[1][2] It is widely used in agriculture to promote fruit setting and growth.[1][2] Other analogs, such as 1-Naphthoxyacetic acid (1-NOA), act as inhibitors of auxin transport, providing valuable tools for studying plant development.[3]

-

Neuromodulation: A closely related class of compounds, 2-naphthoic acid derivatives, have been identified as allosteric, noncompetitive inhibitors of N-methyl-D-aspartate (NMDA) receptors.[4][5] Over-activation of NMDA receptors is implicated in various neurological conditions, making these compounds interesting candidates for therapeutic development.[4]

Quantitative Data on Naphthoic Acid Analogs as NMDA Receptor Inhibitors

The following table summarizes the structure-activity relationships for a series of 2-naphthoic acid derivatives and their inhibitory activity on the four major NMDA receptor subtypes (GluN1/GluN2A-D). The data highlights how substitutions on the naphthalene ring influence potency and selectivity. All IC₅₀ values were determined using two-electrode voltage clamp electrophysiology on receptors expressed in Xenopus oocytes.[4]

| Compound | Structure | R¹ | R² | R³ | IC₅₀ (µM) vs GluN2A | IC₅₀ (µM) vs GluN2B | IC₅₀ (µM) vs GluN2C | IC₅₀ (µM) vs GluN2D |

| UBP519 |

| H | H | H | >100 | >100 | >100 | >100 |

| UBP558 |

| H | OH | H | 100 ± 19 | 100 ± 15 | 37 ± 5 | 31 ± 5 |

| UBP596 |

| H | NH₂ | H | >100 | >100 | 79 ± 11 | 63 ± 10 |

| UBP573 |

| Br | OH | H | 25 ± 3 | 29 ± 4 | 7 ± 1 | 7 ± 1 |

| UBP552 |

| Br | OH | Br | 7 ± 1 | 6 ± 1 | 4 ± 1 | 3 ± 1 |

| UBP618 |

| Br | OH | Phenyl | 2.1 ± 0.3 | 2.0 ± 0.3 | 1.8 ± 0.2 | 1.9 ± 0.3 |

| UBP628 | Structure not available | Br | H | Phenyl | 10 ± 1 | 24 ± 4 | 29 ± 5 | 30 ± 4 |

| UBP608 | Structure not available | H | H | Phenyl | 20 ± 2 | 43 ± 6 | 40 ± 6 | 45 ± 7 |

Data sourced from Costa et al., 2012, Neuropharmacology.[4] Structures are representational.

Signaling Pathways

Naphthoxyacetic acids with auxin activity function by engaging the core nuclear auxin signaling pathway. At low auxin concentrations, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. The binding of an auxin, such as 2-naphthoxyacetic acid, to the TIR1/AFB receptor protein promotes the recruitment of the Aux/IAA repressor to an SCF E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome, thereby liberating the ARF to activate gene expression, which results in cell elongation and plant growth.

Naphthoic acid analogs act as negative allosteric modulators of NMDA receptors. They do not compete with the primary agonists (glutamate and glycine) nor do they block the ion channel pore directly. Instead, they are proposed to bind to a distinct allosteric site on the receptor complex.[4] This binding event stabilizes a closed or non-conducting state of the receptor, reducing the probability of channel opening even when agonists are bound. This mechanism reduces ion flux (primarily Ca²⁺ and Na⁺) into the neuron, thereby dampening excessive excitatory signaling.

Experimental Protocols

This classic bioassay quantitatively measures the ability of a substance to stimulate cell elongation, a hallmark of auxin activity.

Methodology:

-

Seed Germination: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness for approximately 48-72 hours until coleoptiles are 2-3 cm long. A brief exposure to red light can suppress mesocotyl growth.

-

Coleoptile Sectioning: Under a dim green safelight, excise the apical 3-4 mm from the coleoptiles. Then, cut a sub-apical section of a precise length (e.g., 10 mm) from the remaining coleoptile.

-

Incubation: Randomly distribute the sections into petri dishes or test tubes containing a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose).

-

Treatment: Add the test compounds (naphthoxyacetic acid analogs) and controls (a known auxin like IAA, and a buffer-only control) to the respective dishes at a range of concentrations.

-

Measurement: Incubate the sections in darkness at 25°C for 18-24 hours. Measure the final length of the coleoptile sections using a digital caliper or by projecting their shadowgraphs onto a ruler.

-

Data Analysis: Calculate the percent elongation over the initial length for each treatment group. Plot the percent elongation against the logarithm of the compound concentration to generate a dose-response curve and determine parameters such as the EC₅₀.

This technique is used to measure the ion currents flowing through NMDA receptors in a single cell, allowing for the precise characterization of inhibitory compounds.

Methodology:

-

Cell Preparation: Use cultured mammalian cells (e.g., HEK293) transiently transfected to express specific NMDA receptor subunits (e.g., GluN1 and GluN2A). Alternatively, use neurons from acute brain slices.

-

Recording Setup: Place the cells in a recording chamber on an inverted microscope stage. Continuously perfuse the chamber with an external solution containing physiological ion concentrations.

-

Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-6 MΩ when filled with an internal solution that mimics the intracellular ionic environment.

-

Giga-seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior. Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

-

Compound Application: Apply NMDA receptor agonists (glutamate and glycine) to elicit an inward current. Co-apply the naphthoic acid analog with the agonists to measure its inhibitory effect on the current. Use a fast perfusion system to rapidly switch between solutions.

-

Data Acquisition and Analysis: Record the currents using an amplifier and digitizer. Measure the peak amplitude of the agonist-evoked current in the absence and presence of various concentrations of the inhibitor. Calculate the percent inhibition and plot against inhibitor concentration to determine the IC₅₀.[4]

References

- 1. 2-Naphthoxyacetic Acid BNOA Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 2. agreencobio.com [agreencobio.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Protocol for preparing a Naphthoxyacetic acid stock solution for plant culture.

Application Notes for Researchers and Drug Development Professionals

Introduction

2-Naphthoxyacetic acid (NOA) is a synthetic auxin, a class of plant hormones that plays a crucial role in regulating plant growth and development. In plant tissue culture, NOA is utilized to stimulate cell division, elongation, and differentiation. It is particularly effective in promoting root formation (rhizogenesis) and inducing callus formation from explants. Due to its higher stability compared to the natural auxin, Indole-3-acetic acid (IAA), NOA is a reliable component in culture media for various research and developmental applications, including micropropagation, somatic embryogenesis, and genetic transformation studies. Understanding the proper preparation of NOA stock solutions is fundamental to ensuring experimental reproducibility and success.

Key Considerations

-

Solubility: 2-Naphthoxyacetic acid has low solubility in water. Therefore, it must first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, or a weak base like 1N NaOH before being brought to the final volume with sterile distilled water.[1]

-

Sterilization: While synthetic auxins are generally more heat-stable than IAA, some degradation of NOA can occur during autoclaving.[1] For experiments requiring precise auxin concentration, filter sterilization of the stock solution is recommended before its addition to the cooled, autoclaved culture medium.[1]

-

Storage and Stability: NOA stock solutions should be stored at 2-8°C in the dark to prevent degradation.[1][2] Exposure to light, especially UV radiation, can cause photodegradation, reducing the effective concentration in the culture medium over time.[1] It is advisable to prepare fresh stock solutions regularly and store them in amber bottles or containers wrapped in aluminum foil.

Data Presentation

Table 1: Properties and Preparation of 2-Naphthoxyacetic Acid

| Property | Value | References |

| Molecular Formula | C₁₂H₁₀O₃ | [2][3] |

| Molecular Weight | 202.21 g/mol | [2][3] |

| Appearance | White to beige to grey-green crystalline powder | [2][3] |

| Melting Point | 151-156 °C | |

| Solubility | - Slightly soluble in cold water- Moderately soluble in hot water- Soluble in Dimethyl sulfoxide (DMSO), Ethanol, Ether, Acetic Acid, 1N NaOH | [1] |

| Recommended Stock Solution Concentration | 1 mg/mL | [1] |

| Storage Temperature | 2-8 °C, protected from light | [1][2] |

Experimental Protocol

Objective: To prepare a 1 mg/mL stock solution of 2-Naphthoxyacetic acid for use in plant tissue culture media.

Materials:

-

2-Naphthoxyacetic acid (NOA) powder

-

Dimethyl sulfoxide (DMSO) or 95% Ethanol

-

Sterile distilled or deionized water

-

100 mL volumetric flask

-

Magnetic stirrer and stir bar

-

Sterile syringe filter (0.22 µm)

-

Sterile storage bottles (amber or wrapped in foil)

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

Safety Precautions: Before starting, consult the Safety Data Sheet (SDS) for 2-Naphthoxyacetic acid. Handle the chemical in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid skin and eye contact.[4][5][6][7]

-

Weighing: Accurately weigh 100 mg of NOA powder using an analytical balance.

-

Dissolving:

-

Transfer the weighed NOA powder to a clean 100 mL volumetric flask.

-

Add a small volume (approximately 2-5 mL) of DMSO or 95% ethanol to the flask.

-

Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the NOA powder is completely dissolved.

-

-

Dilution:

-

Once the NOA is fully dissolved, slowly add sterile distilled water to the flask while continuing to stir.

-

Bring the final volume up to the 100 mL mark on the volumetric flask.

-

-

Sterilization:

-

Aseptically draw the prepared NOA solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter-sterilize the solution into a sterile amber storage bottle or a clear bottle that has been wrapped in aluminum foil to protect it from light.

-

-

Labeling and Storage:

Visualizations

Caption: Workflow for Naphthoxyacetic Acid Stock Solution Preparation.

References

Application of 2-Naphthoxyacetic Acid for Enhanced Fruit Set in Tomatoes

Application Notes and Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Naphthoxyacetic acid (BNOA), a synthetic auxin, to promote fruit set in tomatoes (Solanum lycopersicum). The information is intended for researchers, scientists, and professionals in drug development investigating plant growth regulators.

Introduction

2-Naphthoxyacetic acid is a plant growth regulator that mimics the effect of natural auxins. In tomatoes, the application of BNOA can stimulate ovary growth and fruit development in the absence of pollination and fertilization, a process known as parthenocarpy. This is particularly beneficial in environments where natural pollination is limited due to factors such as extreme temperatures or lack of pollinators. The resulting fruits are typically seedless. The application of BNOA can lead to increased fruit set, higher yields, and improved market quality, especially in off-season greenhouse cultivation.[1]

Mechanism of Action

Auxins play a pivotal role in the initiation of fruit development. Following successful pollination and fertilization, the developing seeds produce auxins, which signal the ovary to grow and develop into a fruit. Synthetic auxins like 2-Naphthoxyacetic acid can substitute for this natural signal.

The molecular mechanism of auxin action involves the derepression of auxin-responsive genes. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors. The application of auxin, such as BNOA, leads to the perception of the auxin signal by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor complex. This complex then targets the Aux/IAA repressor proteins for degradation via the 26S proteasome pathway. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate the transcription of genes that promote cell division, expansion, and ultimately, fruit growth. In tomatoes, key regulators in this pathway include the Aux/IAA protein SlIAA9 and several Class A ARFs.

Experimental Protocols

Below are detailed protocols for the preparation and application of 2-Naphthoxyacetic acid to promote fruit set in tomatoes.

Protocol 1: Preparation of 2-Naphthoxyacetic Acid (BNOA) Solution

This protocol describes the preparation of a stock solution and working solutions of BNOA for application to tomato flowers.

Materials:

-

2-Naphthoxyacetic acid (BNOA) powder

-

Ethanol (95%) or Sodium Hydroxide (NaOH) for initial dissolution

-

Distilled water

-

Volumetric flasks (100 mL, 1000 mL)

-

Magnetic stirrer and stir bar

-

pH meter

-

Wetting agent/surfactant (e.g., Tween-20)

Procedure:

-

Stock Solution Preparation (1000 mg/L):

-

Weigh 100 mg of 2-Naphthoxyacetic acid powder.

-

In a fume hood, dissolve the BNOA powder in a small amount of 95% ethanol or 1N NaOH in a beaker.

-

Transfer the dissolved BNOA to a 100 mL volumetric flask.

-

Add distilled water to the flask, bringing the total volume to 100 mL. Mix thoroughly until the solution is clear. This is your 1000 mg/L stock solution.

-

Store the stock solution in a labeled, sealed container in a cool, dark place.

-

-

Working Solution Preparation (e.g., 40 mg/L):

-

To prepare a 40 mg/L working solution, pipette 40 mL of the 1000 mg/L stock solution into a 1000 mL volumetric flask.

-

Add distilled water to the mark.

-

Add a wetting agent, such as Tween-20, at a concentration of 0.01% (v/v) to improve the adherence of the solution to the flower surface.[2]

-

Mix the solution thoroughly.

-

Prepare fresh working solutions on the day of application.

-

Protocol 2: Application of 2-Naphthoxyacetic Acid to Tomato Flowers

This protocol outlines the procedure for applying the BNOA solution to tomato flower clusters.

Materials:

-

Prepared BNOA working solution (e.g., 20, 30, 40, 50, or 60 mg/L)[3]

-

Handheld sprayer or atomizer

-

Personal protective equipment (gloves, safety glasses)

-

Tomato plants at the flowering stage

Procedure:

-

Timing of Application: Apply the BNOA solution to newly opened flowers. For optimal results, applications can be made when the first flowers of a cluster are open.[4]

-

Application Method:

-